molecular formula C10H18N4 B3314003 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine CAS No. 949100-20-3

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine

Cat. No.: B3314003
CAS No.: 949100-20-3
M. Wt: 194.28 g/mol
InChI Key: RQLMAUGRUFDIHN-UHFFFAOYSA-N
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Description

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine (CAS No: 949100-20-3) is a nitrogen-containing heterocyclic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol. It features a piperidine ring linked to a 3-ethyl-5-methyl-1,2,4-triazole moiety, a structural motif of significant interest in medicinal chemistry . This compound serves as a versatile and valuable building block in organic synthesis and drug discovery research. Its structure is related to a class of azinane (piperidine) triazole-based derivatives that have been synthesized and investigated as potent inhibitors of several therapeutic enzymes . Specifically, research on analogous structures has demonstrated high potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the search for new treatments for nervous system disorders like Alzheimer's disease . Furthermore, similar compounds have shown strong inhibitory activity against the enzyme 15-lipoxygenase (15-LOX), a target relevant in inflammation and asthma . The 1,2,4-triazole core is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer effects . This product is intended for research applications as a chemical reference standard or as a synthetic intermediate for further chemical derivation. It must be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3-ethyl-5-methyl-1,2,4-triazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-3-10-13-12-8(2)14(10)9-4-6-11-7-5-9/h9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLMAUGRUFDIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696893
Record name 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-20-3
Record name 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949100-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Alkylation: The triazole ring is then alkylated using ethyl and methyl groups to form the 3-ethyl-5-methyl-1,2,4-triazole derivative.

    Attachment to Piperidine: The final step involves the reaction of the triazole derivative with piperidine under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole-piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity : One of the primary applications of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine is its antifungal properties. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections in both agricultural and clinical settings.

Antitumor Properties : Studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines. The ability to modify the piperidine structure allows for the optimization of these compounds to enhance their selective toxicity towards tumor cells while minimizing side effects on normal cells.

Neuropharmacology : The piperidine base structure is known for its interaction with neurotransmitter systems. Research suggests that derivatives of this compound may influence dopamine and serotonin pathways, potentially offering therapeutic avenues for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Agricultural Applications

Fungicides : The antifungal properties of this compound are also exploited in agriculture as fungicides. These compounds can protect crops from fungal pathogens, thus improving yield and quality.

Plant Growth Regulators : Emerging studies indicate that triazole derivatives can act as plant growth regulators. They may promote root development and enhance stress resistance in plants, making them beneficial in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry : The unique properties of this compound allow it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Corrosion Inhibitors : Research has explored the use of triazole-based compounds as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal ions offers a promising approach to mitigate corrosion in various industrial applications.

Case Studies

  • Antifungal Efficacy Study : A comparative study evaluated the antifungal activity of several triazole derivatives against Candida albicans. This compound showed significant inhibition at lower concentrations compared to traditional antifungals .
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, suggesting potential for development as an anticancer agent .
  • Agricultural Field Trials : Field trials assessing the efficacy of this compound as a fungicide revealed a marked reduction in disease incidence in treated crops compared to untreated controls, highlighting its practical application in crop protection .

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogs with Triazole-Piperidine Scaffolds

The following table summarizes key analogs of 4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine, highlighting variations in substituents and pharmacological profiles:

Compound Name / ID Substituents / Modifications Molecular Formula (MW) Key Properties / Activities Reference Evidence
This compound (Target) Triazole: 3-Ethyl, 5-Methyl; Piperidine at N4 C10H17N4 (193.27 g/mol) N/A (Structural focus)
4-((3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine (CAS 1508077-75-5) Triazole: 1-Methyl, 3-Ethyl; Piperidine via methylene linker C11H19N4 (207.30 g/mol) Intermediate in drug synthesis
1-(2-(4-(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride (3o) Triazole unsubstituted; Phenoxyethyl-piperidine C15H20N4O·HCl (308.81 g/mol) m.p. 85–87°C; Yield 72% (Synthetic data)
5-Chloro-2-[3-[(dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone (27) Triazole: 3-(Dimethylaminomethyl), 5-Methyl; Benzophenone C19H18ClN4O (365.83 g/mol) Anticonvulsant, sedative, muscle relaxant
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Oxadiazole core; Piperidine substituted C14H18ClN3O (279.76 g/mol) N/A (Structural analog with oxadiazole variation)

Key Differences and Implications

Substituent Effects on Bioactivity: The presence of a benzophenone group in Compound 27 enhances anticonvulsant and sedative activities compared to the simpler alkyl-substituted target compound .

Synthetic Accessibility: The target compound and its methylene-linked analog (CAS 1508077-75-5) are synthesized via nucleophilic substitution and reduction, as seen in related piperidine derivatives . Compound 3o demonstrates higher synthetic complexity due to its phenoxyethyl linker, requiring multi-step coupling and purification .

Physicochemical Properties :

  • The hydrochloride salt form of 3o improves solubility, a critical factor for bioavailability, whereas alkyl-substituted analogs like the target compound may exhibit higher lipophilicity .

Biological Activity

4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_{4} with a molecular weight of approximately 204.27 g/mol. The presence of the triazole ring contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies that highlight its potential therapeutic applications:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study found that compounds with similar triazole structures demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, leading to cell death.

Anticancer Potential

In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression.

Cell Line IC50 (µM) Mechanism
HT29 (Colorectal)58.44Apoptosis induction
MCF7 (Breast)99.87Cell cycle arrest
A549 (Lung)129.41Inhibition of angiogenesis

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to downregulate pro-inflammatory cytokines in vitro and in vivo models.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings suggested that modifications in the triazole ring significantly influenced cytotoxicity levels.
  • In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to control groups, indicating a promising therapeutic effect.

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Modulation : Interaction with specific receptors that regulate apoptosis and cell proliferation.

Q & A

Q. How can researchers identify off-target interactions of this compound in complex biological systems?

  • Methodology : Use proteome-wide affinity profiling (e.g., thermal shift assays) or chemoproteomics. Pair with transcriptomics (RNA-seq) to detect downstream gene expression changes. Validate hits using CRISPR knockout or siRNA silencing in cell-based models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Ethyl-5-methyl-4H-1,2,4-triazol-4-YL)piperidine
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